

N-(Hydroxymethyl)acrylamide: A Bifunctional Monomer for Advanced Polymer Systems

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Compound of Interest

Compound Name: *N*-(Hydroxymethyl)acrylamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(Hydroxymethyl)acrylamide (NHMA) is a versatile bifunctional monomer that has garnered significant interest across various scientific and industrial fields, including polymer chemistry, materials science, and notably, in the design of advanced drug delivery systems. Its unique molecular architecture, featuring both a polymerizable vinyl group and a reactive hydroxymethyl group, allows for the synthesis of highly functional and crosslinkable polymers. This technical guide provides a comprehensive overview of the core characteristics of NHMA, including its chemical and physical properties, synthesis and polymerization protocols, and its applications, with a particular focus on its role in creating sophisticated biomaterials.

Core Characteristics and Properties

NHMA is a white crystalline solid that is highly soluble in water and various organic solvents.^[1] The presence of the vinyl and hydroxymethyl functionalities allows for a two-stage polymer modification process: initial polymerization through the vinyl group to form a linear polymer, followed by post-polymerization cross-linking via the hydroxymethyl group.^{[2][3]} This dual reactivity provides a high degree of control over the final material properties, enabling the transition from thermoplastic to thermoset materials.^[3]

Chemical and Physical Properties of N-(Hydroxymethyl)acrylamide

Property	Value	Reference
Chemical Formula	C4H7NO2	[4]
Molecular Weight	101.10 g/mol	[4]
Appearance	White crystalline solid	[1]
Melting Point	74-75 °C	[1]
Boiling Point	277 °C	[4]
Solubility in water (20 °C)	188 g/100 ml	[1]
Solubility in methanol (30 °C)	149 g/100 ml	[1]
Solubility in 90% ethanol (30 °C)	116 g/100 ml	[1]
Density (48% aq. solution at 25°C)	1.074 g/mL	[5]
Refractive Index (48% aq. solution, 20°C)	n20/D 1.413	[5]

Thermal Properties of Poly(N-(Hydroxymethyl)acrylamide) (PHMA) and Related Copolymers

Quantitative thermal analysis data for pure poly(N-(hydroxymethyl)acrylamide) is not readily available in the reviewed literature. However, studies on composites and copolymers provide some insights. For instance, a composite of PHMA with Na-Montmorillonite showed a significant increase in thermal stability, with the degradation temperature of the composite being 76.32 °C higher than that of pure PHMA, which degrades at 263.07 °C.[6][7]

Polymer System	Thermal Property	Value	Reference
Poly(N-hydroxymethyl acrylamide) (PHMA)	Degradation Temperature (TGA)	263.07 °C	[6] [7]
PHMA/Na-Montmorillonite Composite	Degradation Temperature (TGA)	339.39 °C	[6] [7]
Poly(acrylamide) (PAM)	Glass Transition Temperature (Tg)	190-191 °C	[8]

Note: Data for PAM is provided as a reference for a structurally similar polymer.

Mechanical Properties of Acrylamide-Based Hydrogels

The mechanical properties of hydrogels are crucial for their application, particularly in biomedical fields where they need to mimic the properties of soft tissues.[\[9\]](#) These properties are highly dependent on the polymer concentration and the crosslinking density.[\[7\]](#)[\[10\]](#) While specific data for NHMA-based hydrogels is limited, the following table summarizes representative mechanical properties for polyacrylamide (PAAm) hydrogels, which can be considered as a baseline. The incorporation of NHMA as a crosslinker would be expected to modulate these properties.

Hydrogel Composition	Young's Modulus (kPa)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Polyacrylamide (PAAm) (varied crosslinker %)	20 - 160	-	-	[7]
Alginate-PAAm Hybrid Gel (86 wt% AAm)	-	~0.1	>2000	[10]
PAAm-MWNTs Hybrid Gel	-	Sub-MPa range	>2000	[11]

Experimental Protocols

Synthesis of N-(Hydroxymethyl)acrylamide

The primary method for synthesizing NHMA is the reaction of acrylamide with formaldehyde.^[2] Various catalysts and reaction conditions have been explored to optimize yield and purity.

Protocol 1: Base-Catalyzed Synthesis in Aqueous Solution

This protocol is adapted from a patented method.^[12]

- Materials: Acrylamide crystals, 37% formaldehyde solution (formalin), sodium hydroxide, p-methoxyphenol (polymerization inhibitor), sulfuric acid.
- Procedure:
 - Dissolve acrylamide crystals in water at 40-45 °C in the presence of p-methoxyphenol as a polymerization inhibitor. The molar ratio of acrylamide:formaldehyde:water should be approximately 1:1:7.^[12]
 - Cool the solution to 15-25 °C.
 - Add aqueous sodium hydroxide solution to adjust the pH to between 9.5 and 10.^[12]
 - Slowly add the 37% formalin solution at a controlled rate (e.g., 50-60 ml/min).^[12]
 - After the addition is complete, continue the reaction for 2 hours.^[12]
 - Neutralize the reaction mixture to a slightly acidic pH with sulfuric acid to obtain the final product.^[12]

Protocol 2: Synthesis using a Supported Quaternary Ammonium Base Catalyst

This method utilizes a solid catalyst for easier separation and potentially milder reaction conditions.^[4]

- Materials: Solid acrylamide, paraformaldehyde, supported quaternary ammonium base catalyst, p-methoxyphenol or p-hydroxyphenol (polymerization inhibitor), water, dilute sulfuric or hydrochloric acid (1 mol/L).

- Procedure:
 - Combine solid acrylamide, paraformaldehyde, the supported quaternary ammonium base catalyst (10-35 wt% of acrylamide), a polymerization inhibitor, and a small amount of water in a reactor. The molar ratio of acrylamide to paraformaldehyde is 1:(0.94-0.96), and the molar ratio of acrylamide to water is 1:(0.7-1.3).[4]
 - Heat the reaction mixture to 45-60 °C and maintain for 2-7 hours.[4]
 - After the reaction, cool the mixture and adjust the pH to 4-5 with dilute inorganic acid.[4]
 - The solid catalyst can be removed by filtration. The product can be purified by recrystallization.

Polymerization of N-(Hydroxymethyl)acrylamide

NHMA can be polymerized via free-radical polymerization to form homopolymers or copolymerized with other vinyl monomers to create materials with tailored properties.[2]

General Protocol for Free-Radical Solution Polymerization

This is a general procedure that can be adapted for NHMA polymerization.

- Materials: **N-(Hydroxymethyl)acrylamide** (monomer), a comonomer (e.g., acrylamide, N-isopropylacrylamide), a free-radical initiator (e.g., ammonium persulfate (APS), 2,2'-azobisisobutyronitrile (AIBN)), a solvent (e.g., water, 1,4-dioxane), and a crosslinking agent if a hydrogel is desired (e.g., N,N'-methylenebisacrylamide).
- Procedure:
 - Dissolve the monomer(s) and crosslinking agent (if applicable) in the chosen solvent in a reaction vessel.
 - Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, as oxygen can inhibit free-radical polymerization.[13]
 - Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture. If using a redox initiation system like APS/TEMED (tetramethylethylenediamine), add the

accelerator (TEMED) at this stage.

- Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN or APS) and maintain it for several hours with constant stirring.[14]
- The resulting polymer can be purified by precipitation in a non-solvent (e.g., acetone or methanol), followed by filtration and drying under vacuum.[15]

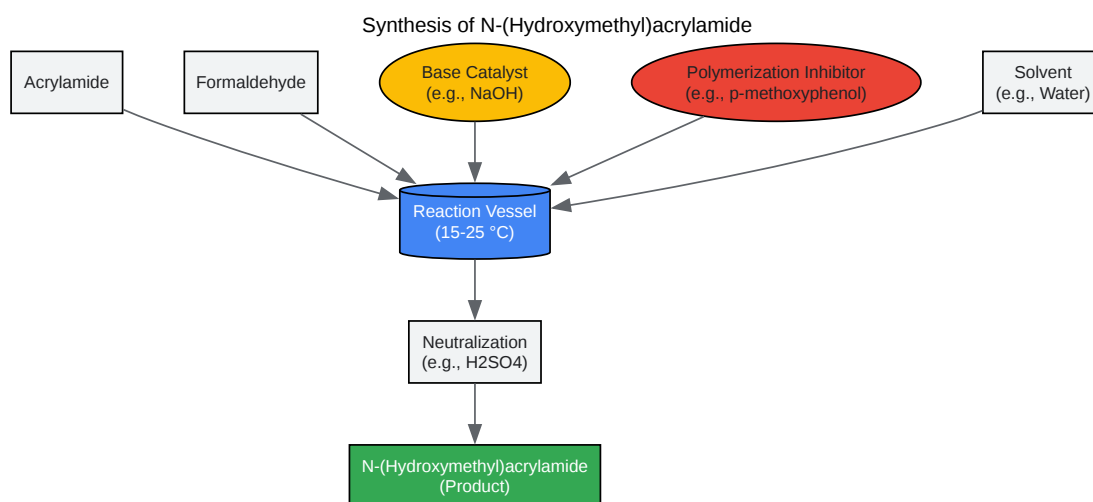
Applications in Drug Delivery

The hydrophilicity and crosslinking capabilities of NHMA make it an excellent candidate for the development of hydrogels for controlled drug release.[5] These hydrogels can encapsulate therapeutic agents and release them in response to various stimuli.

While direct involvement of NHMA-based polymers in cellular signaling pathways is not documented, they serve as advanced carriers in drug delivery systems designed to target specific cells or tissues. The biocompatibility of acrylamide-based polymers, such as poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), has been extensively studied, showing that they are non-immunogenic and exhibit prolonged circulation times, which is advantageous for targeted drug delivery. Copolymers containing NHMA can be designed to be stimuli-responsive, for instance, to changes in temperature or pH, allowing for triggered drug release in the desired microenvironment, such as a tumor.

Mandatory Visualizations

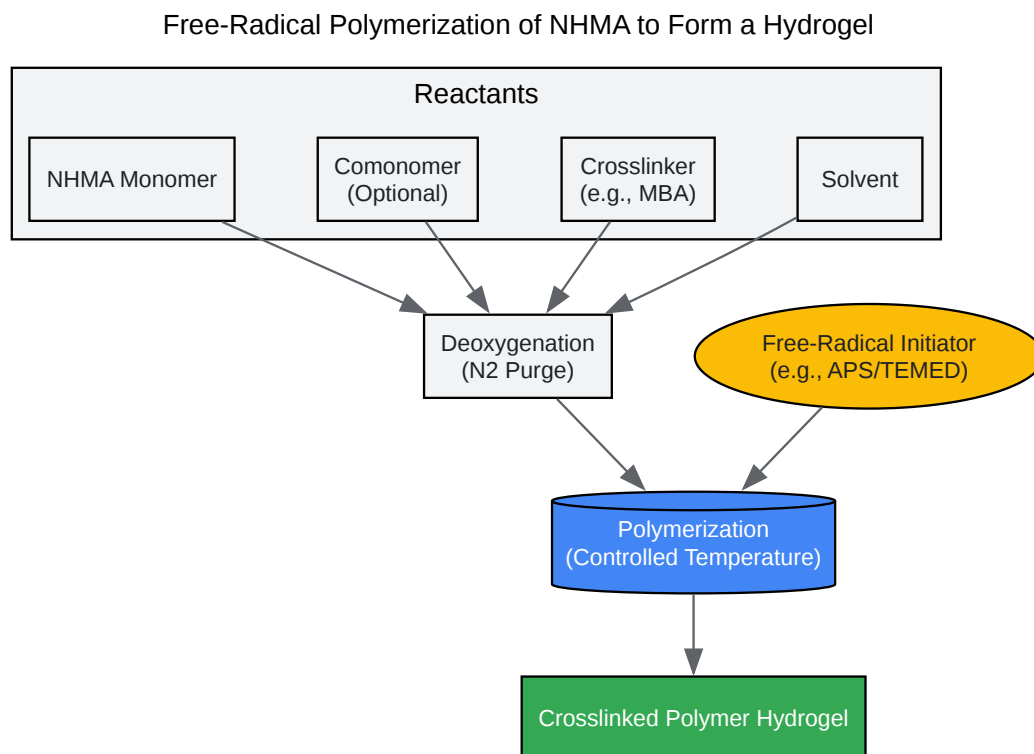
Synthesis of N-(Hydroxymethyl)acrylamide



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Caption: Reaction scheme for the synthesis of NHMA.

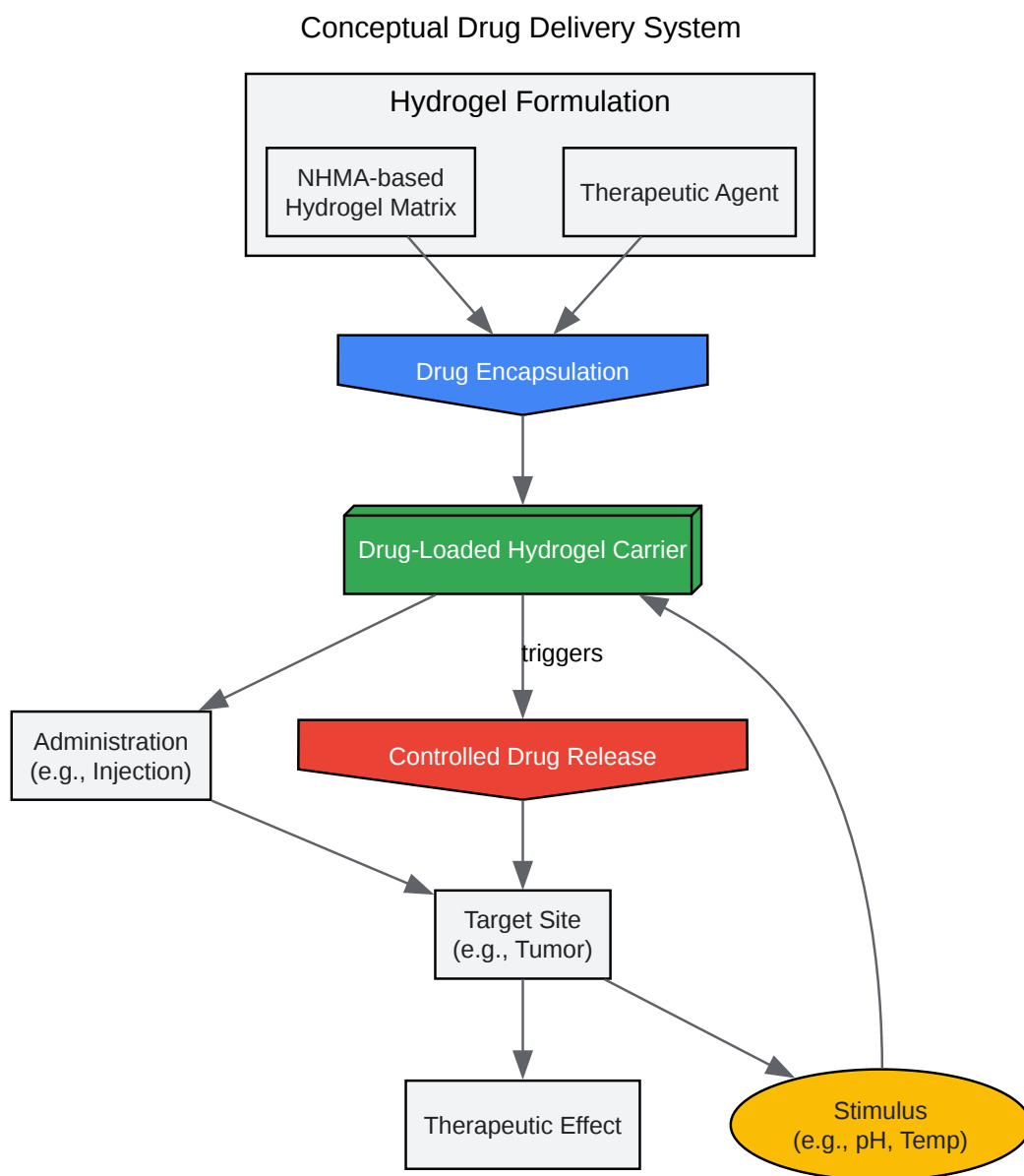
Free-Radical Polymerization of NHMA to Form a Hydrogel



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Caption: Workflow for hydrogel synthesis via free-radical polymerization.

Conceptual Drug Delivery System Using an NHMA-based Hydrogel



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Caption: Logic flow of a targeted drug delivery system.

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